(E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide
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Overview
Description
“(E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide” is a complex organic compound. It contains a benzamide moiety, a thiazole ring, a nitrophenyl group, and a cyano group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the nitrophenyl group, and the attachment of the benzamide moiety.Molecular Structure Analysis
The molecule contains several functional groups that could influence its properties and reactivity. The thiazole ring and benzamide moiety could participate in hydrogen bonding, while the nitro group is a strong electron-withdrawing group that could influence the electronic properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group and the cyano group, both of which are electron-withdrawing and could make the molecule more susceptible to nucleophilic attack.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and the potential for hydrogen bonding could make it more soluble in polar solvents, for example.Scientific Research Applications
Advanced Materials Development
The development of novel materials, especially those with unique optical and mechanical properties, is a key application area. For instance, the research on multi-stimuli responsive materials, such as novel half-cut cruciform molecules, highlights the potential of structurally similar compounds in creating materials that change properties in response to environmental stimuli, like mechanical force or pH changes. These materials show promise for applications in security inks and other advanced material technologies due to their morphological and emission changes under different conditions (Xiao-lin Lu & M. Xia, 2016).
Sensor Development
Compounds with similar structural motifs have been utilized in developing sensors for detecting specific chemical species. For example, substituted 2-aminobenzothiazoles have been synthesized and shown to be effective cyanide sensors in aqueous media. These compounds undergo a colorimetric change upon interaction with cyanide ions, demonstrating their potential as selective and sensitive chemical sensors (Anas G. Elsafy et al., 2018).
Polymer Science
In polymer science, the synthesis of well-defined polymers, including block copolymers containing specific aromatic structures, demonstrates the versatility of similar chemical frameworks in creating materials with predetermined properties. These polymers find applications in various fields, from materials science to biomedicine, due to their controlled molecular weight and low polydispersity (T. Yokozawa et al., 2002).
Antibacterial and Antifungal Agents
Thiazole derivatives, closely related to the chemical structure , have been investigated for their antimicrobial properties. These compounds have shown strong antibacterial activity against specific strains, such as Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents (I. Hirao & Y. Kato, 1971).
High-Performance Materials
The introduction of nitro groups, thiazole rings, and other functional groups into polymers has been explored to develop high-refractive-index polyamides with excellent solubility and thermal stability. Such materials are valuable in optics and electronics due to their refractive properties and durability under high-temperature conditions (A. Javadi et al., 2015).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future research directions would depend on the intended use or biological activity of this compound. It could be interesting to explore its potential uses in medicinal chemistry, given the presence of several functional groups that are common in pharmaceutical compounds.
properties
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3S/c20-9-14(10-22-15-6-4-12(5-7-15)18(21)25)19-23-17(11-28-19)13-2-1-3-16(8-13)24(26)27/h1-8,10-11,22H,(H2,21,25)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCLAYSGELZZQY-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide |
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